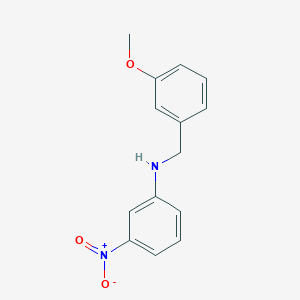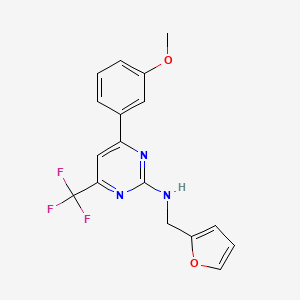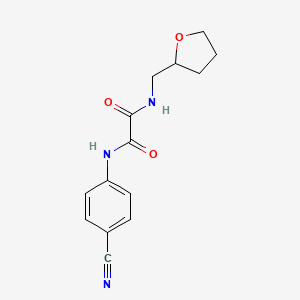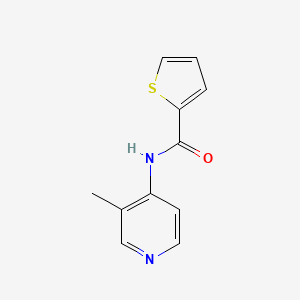![molecular formula C15H12F3NO3S B4386071 2-(phenylsulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4386071.png)
2-(phenylsulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide
説明
2-(phenylsulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide, commonly known as PTAA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. PTAA has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
作用機序
The mechanism of action of PTAA is based on its ability to inhibit HDACs, which are enzymes that remove acetyl groups from histone proteins. This removal can lead to the repression of gene expression, including the expression of tumor suppressor genes. By inhibiting HDACs, PTAA can lead to the activation of these genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
PTAA has been found to have various biochemical and physiological effects, including the inhibition of HDACs, the induction of cell cycle arrest and apoptosis, and the enhancement of memory consolidation. It has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases and pain.
実験室実験の利点と制限
One of the advantages of using PTAA in lab experiments is its specificity for HDACs, which allows for the selective inhibition of these enzymes without affecting other cellular processes. However, PTAA has also been found to have off-target effects, which can lead to unwanted side effects and complicate the interpretation of experimental results.
Another limitation of using PTAA is its low solubility in aqueous solutions, which can limit its use in certain experimental setups. Additionally, the synthesis of PTAA can be challenging and time-consuming, which can limit its availability and increase its cost.
将来の方向性
There are several future directions for the use of PTAA in scientific research. One direction is the development of more potent and selective HDAC inhibitors based on the structure of PTAA. Another direction is the investigation of the potential of PTAA as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, the use of PTAA in combination with other drugs or therapies could enhance its efficacy and reduce its side effects.
科学的研究の応用
PTAA has been used in various scientific research applications, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, PTAA has been found to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth.
In neuroscience, PTAA has been used to study the role of HDACs in memory formation and synaptic plasticity. It has been found that the inhibition of HDACs by PTAA can enhance memory consolidation and improve cognitive function in animal models.
In cancer research, PTAA has been used as a potential anticancer agent due to its ability to inhibit HDACs. It has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
2-(benzenesulfonyl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3S/c16-15(17,18)12-8-4-5-9-13(12)19-14(20)10-23(21,22)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAFDDYAQCQKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




acetyl]amino}benzoate](/img/structure/B4385993.png)
![6-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B4385997.png)
![(2,2-dimethylpropyl){5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4386025.png)
![2-methyl-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4386036.png)

![2-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4386041.png)
![N-(4-chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4386043.png)

![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4386055.png)


![N-({[5-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4386088.png)
![N-(2,3-dimethylphenyl)-3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4386093.png)